molecular formula C13H5F15O B12842559 4-(Pentadecafluoroheptyl)phenol CAS No. 57578-99-1

4-(Pentadecafluoroheptyl)phenol

Cat. No.: B12842559
CAS No.: 57578-99-1
M. Wt: 462.15 g/mol
InChI Key: VQKFCIOCKPQCJV-UHFFFAOYSA-N
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Description

4-(Pentadecafluoroheptyl)phenol is a chemical compound characterized by the presence of a phenol group attached to a pentadecafluoroheptyl chain. This compound is notable for its unique structure, which combines the properties of phenols with the highly fluorinated alkyl chain, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentadecafluoroheptyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of pentadecafluoroheptyl iodide with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pentadecafluoroheptyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

4-(Pentadecafluoroheptyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and surfactants

Mechanism of Action

The mechanism of action of 4-(Pentadecafluoroheptyl)phenol involves its interaction with cellular membranes and proteins. The highly fluorinated alkyl chain imparts hydrophobic properties, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the phenol group can interact with proteins, potentially inhibiting their function through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Heptafluoropropyl)phenol
  • 4-(Nonafluorobutyl)phenol

Uniqueness

4-(Pentadecafluoroheptyl)phenol is unique due to its longer fluorinated alkyl chain, which enhances its hydrophobicity and stability compared to shorter-chain analogs. This makes it particularly useful in applications requiring high chemical resistance and low surface energy .

Properties

CAS No.

57578-99-1

Molecular Formula

C13H5F15O

Molecular Weight

462.15 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)phenol

InChI

InChI=1S/C13H5F15O/c14-7(15,5-1-3-6(29)4-2-5)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28/h1-4,29H

InChI Key

VQKFCIOCKPQCJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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